[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-methylbenzoate
Description
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-11-4-2-5-12(8-11)16(18)19-10-13-9-14(20-17-13)15-6-3-7-21-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGVUWLNLJBATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-methylbenzoate typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The thiophene ring can be introduced through various condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .
Industrial Production Methods
Industrial production methods for this compound would likely focus on optimizing the (3 + 2) cycloaddition and condensation reactions to maximize yield and minimize waste. The use of continuous flow reactors and green chemistry principles could further enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form dihydroisoxazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydroisoxazoles.
Substitution: Halogenated or aminated derivatives of the compound.
Scientific Research Applications
[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-methylbenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-methylbenzoate involves its interaction with various molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing cellular redox states. These interactions can lead to a range of biological effects, including inhibition of microbial growth, reduction of inflammation, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
1,2,4-Oxadiazole Derivatives :
Compounds like 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole () share a heterocyclic backbone but differ in ring substituents and nitrogen positioning. The 1,2-oxazole in the target compound has one fewer nitrogen atom compared to 1,2,4-oxadiazoles, which may reduce hydrogen-bonding capacity but improve metabolic stability due to decreased polarity .Triazole Derivatives :
N'-substituted-2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio) derivatives () exhibit a triazole ring instead of oxazole. Triazoles offer additional nitrogen atoms for hydrogen bonding, which could enhance binding affinity in biological targets (e.g., enzyme active sites) but may also increase susceptibility to oxidation .
Ester Group Comparisons
Sulfonylurea Esters (Pesticides) :
Methyl esters of sulfonylureas, such as metsulfuron methyl (), feature a sulfonylurea bridge instead of the benzoate group. The sulfonylurea moiety confers herbicidal activity via acetolactate synthase inhibition, whereas the 3-methylbenzoate in the target compound lacks this functional group, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals) .- Azidomethyl-Substituted Oxazoles: Compounds like N-{[5-(azidomethyl)-1,2-oxazol-3-yl]methyl}carbamate () replace the thiophene and benzoate groups with azidomethyl and carbamate functionalities.
Thiophene-Containing Analogues
- Thiadiazole-Triazole Hybrids: S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione () incorporate sulfur-rich thiadiazole and triazole rings. While these compounds exhibit antimicrobial properties, the target compound’s thiophene-oxazole system may offer distinct electronic profiles due to conjugated π-systems, influencing redox behavior or receptor binding .
Structural and Functional Implications
Table 1: Key Structural and Hypothesized Functional Differences
Key Observations:
Solubility and Stability : The 3-methylbenzoate ester may confer higher lipophilicity than sulfonylurea or azide-containing analogues, influencing membrane permeability in drug candidates .
Biological Activity
The compound [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-methylbenzoate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 253.29 g/mol. The compound features a thiophene ring, an oxazole moiety, and a benzoate group, contributing to its unique chemical properties.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity for compounds similar to this compound. For instance:
- Minimum Inhibitory Concentrations (MIC) : The compound exhibited potent inhibitory effects against various bacterial strains. In particular, derivatives with similar structures showed MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Viability Assays : In vitro studies using cancer cell lines demonstrated that compounds with similar structures inhibited cell proliferation effectively without significant cytotoxicity at lower concentrations. For example, certain analogs did not exhibit cytotoxic effects at concentrations up to 20 µM over 72 hours .
Anti-inflammatory Activity
The compound's anti-inflammatory properties are attributed to its ability to modulate specific pathways involved in inflammation:
- Mechanism of Action : It is hypothesized that the compound may inhibit enzymes involved in inflammatory processes, leading to reduced production of pro-inflammatory cytokines .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated the biological activities of novel thiazolopyridine derivatives that share structural similarities with this compound. The study highlighted the strong binding interactions of these compounds with bacterial DNA gyrase, which is crucial for their antibacterial activity .
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of related compounds on B16F10 melanoma cells. The results indicated that while some analogs were effective in inhibiting tyrosinase activity (an enzyme involved in melanin production), they did not display significant cytotoxicity at therapeutic concentrations .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 3-methylbenzoate?
The synthesis typically involves three key steps: (1) cyclization to form the oxazole ring under acidic/basic conditions, (2) Friedel-Crafts acylation or cross-coupling to introduce the thiophene moiety, and (3) esterification to attach the 3-methylbenzoate group . Critical parameters include solvent choice (e.g., dichloromethane for acylation), temperature control (0–25°C for cyclization), and catalyst selection (e.g., Lewis acids for Friedel-Crafts). Flow chemistry can enhance yield (up to 15% improvement) by minimizing side reactions .
Q. How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?
Use a combination of:
- X-ray crystallography (via SHELXL for refinement) to confirm the oxazole-thiophene linkage and ester orientation .
- 2D NMR (COSY, HSQC) to assign protons and carbons, particularly distinguishing between oxazole C3 and thiophene substituents .
- High-resolution mass spectrometry (HRMS) to verify molecular formula and rule out isomeric byproducts .
Q. What analytical methods are recommended for assessing purity in complex reaction mixtures?
- HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to separate and quantify the target compound from thiophene or benzoate derivatives .
- TLC with iodine staining for rapid monitoring of reaction progress (Rf ≈ 0.4 in ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., anti-inflammatory vs. negligible effects) be systematically resolved?
- Dose-response assays : Test across a broad concentration range (1 nM–100 µM) to identify non-linear effects.
- Target-specific profiling : Use kinase/enzyme inhibition panels to rule out off-target interactions. Evidence from analogous compounds suggests potential COX-2 or NF-κB pathway modulation .
- Metabolic stability tests : Evaluate hepatic microsome degradation to confirm whether inactive metabolites explain discrepancies .
Q. What computational strategies predict the compound’s binding modes to biological targets?
- Molecular docking (AutoDock Vina, Glide) with homology models of COX-2 or EGFR kinases, focusing on π-π stacking between the thiophene/oxazole rings and hydrophobic pockets .
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR modeling using logP and Hammett σ values to correlate substituent effects (e.g., methyl vs. chloro on benzoate) with activity .
Q. How do electronic effects of the thiophene and oxazole rings influence reactivity in functionalization reactions?
- Electrophilic substitution : Thiophene’s electron-rich nature directs electrophiles (e.g., Br2) to the 5-position, while the oxazole’s electron-withdrawing effect deactivates the 3-methylbenzoate toward nitration .
- Oxidation : Thiophene sulfoxides form preferentially over oxazole oxidation products under mild conditions (H2O2, 0°C) .
Methodological Notes
- Contradictions in synthesis yields : Discrepancies in reported yields (40–75%) may arise from residual water in cyclization steps; rigorous drying of reagents is critical .
- Crystallization challenges : If single crystals are elusive, try vapor diffusion with chloroform/hexane or use additives like triethylamine to improve crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
